![molecular formula C13H16N2O5S B2606393 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide CAS No. 2034613-17-5](/img/structure/B2606393.png)
5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure containing an oxygen atom and a nitrogen atom . This structure is attached to a benzamide group through a sulfonyl linkage, and the benzamide group is substituted with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core, with the sulfonyl, benzamide, and methoxy groups providing additional complexity. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzamide and sulfonyl groups might be susceptible to nucleophilic attack, while the bicyclic structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and benzamide groups could enhance its solubility in polar solvents, while the bicyclic structure could contribute to its stability .科学的研究の応用
Serotonin-3 (5-HT3) Receptor Antagonists
Research on compounds such as 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, which share structural similarities with the target compound, demonstrates potent serotonin-3 (5-HT3) receptor antagonistic activity. These findings are crucial in the development of medications for conditions influenced by serotonin receptors, such as nausea and irritable bowel syndrome (Kuroita, Sakamori, & Kawakita, 1996).
Radioligands for 5-HT-3 Receptor
Studies on 2- and 3-(halo)alkoxyl substituted derivatives have explored their binding affinities to the 5-HT-3 receptor, which is significant for developing selective, high-affinity radioligands for research and diagnostic purposes (Hewlett et al., 1998).
Bicyclic Bases Synthesis
The synthesis and nuclear magnetic resonance investigation of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, derived from hydroxy-L-proline, underscore the compound's potential as a scaffold for creating molecules with targeted biological activities. Such research contributes to the development of new chemical entities with possible therapeutic applications (Portoghese & Turcotte, 1971).
β-Lactamase Inhibitors
Novel approaches in synthesizing β-lactamase inhibitors from clavulanic acid, leading to the development of compounds like (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, demonstrate the importance of such research in combating antibiotic resistance (Hunt & Zomaya, 1982).
Antitumor Agents
The exploration of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents provides insights into the potential of structurally related compounds for developing new cancer therapies. Such research is vital for identifying novel therapeutic agents with specific anticancer properties (Singh & Micetich, 2003).
将来の方向性
特性
IUPAC Name |
2-methoxy-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJJCUDEFDPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

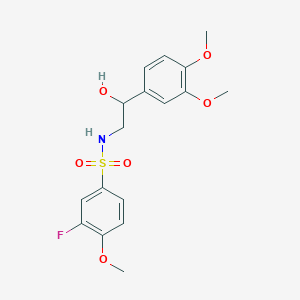
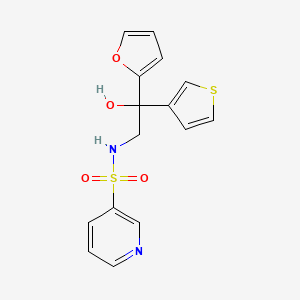
![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)
![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)
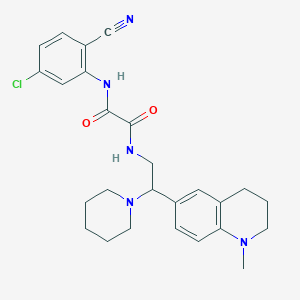
![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
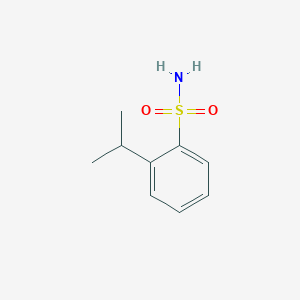

![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)
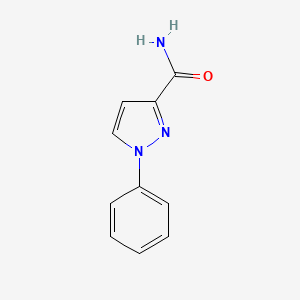
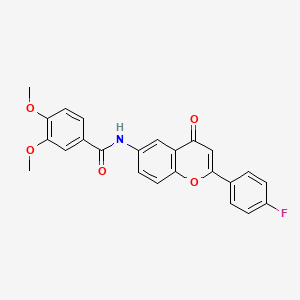
![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)
